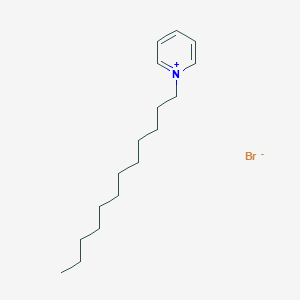

1-Dodecylpyridinium bromide

Cat. No. B092792

Key on ui cas rn:

104-73-4

M. Wt: 328.3 g/mol

InChI Key: PNXWPUCNFMVBBK-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US06521028B1

Procedure details

Dodecyl pyridinium bromide (DDPB) was prepared in a stirred three neck flask (250 ml) fitted with a reflux condenser and a type j thermocouple probe. Heat was supplied by a Glascol mantel controlled with an IR2 digital temperature controller. In each test, 64.2 grams of alcohol, glycol or glycol ether, 20.7 grams of pyridine (0.26 mole) and 65.1 grams (0.26 mole) of 1-bromo dodecane were placed in the flask. The flask was heated with stirring to 85° C. An exotherm was encountered which caused the temperature to rise to about 100° C. The temperature controller was adjusted to 95° C. and this temperature was maintained throughout the preparation. At set times, samples were drawn and the bromide concentration was determined on a Mettler Model 25 autotitrator using the chloride specific ion silver nitrate method. The reaction was terminated when the bromide concentration reached 96% of the theoretical value.

[Compound]

Name

IR2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alcohol

Quantity

64.2 g

Type

reactant

Reaction Step Two

[Compound]

Name

glycol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

glycol ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>>[Br-:7].[CH2:19]([N+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

IR2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

64.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

glycol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

glycol ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

20.7 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

65.1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCCCCCCCCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

a stirred three neck flask (250 ml)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask was heated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring to 85° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to about 100° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was adjusted to 95° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

this temperature was maintained throughout the preparation

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the bromide concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was terminated when

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the bromide concentration

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Br-].C(CCCCCCCCCCC)[N+]1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |